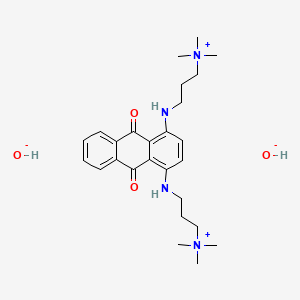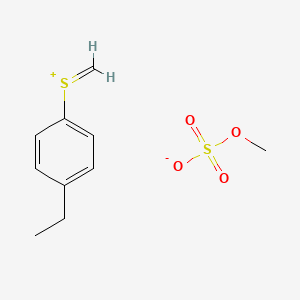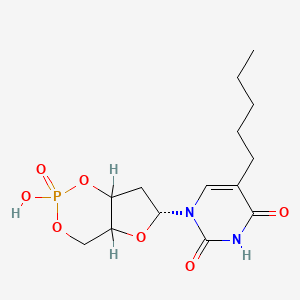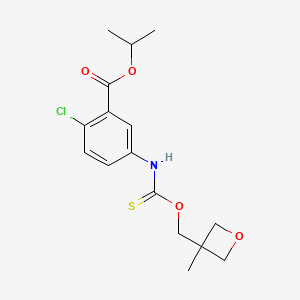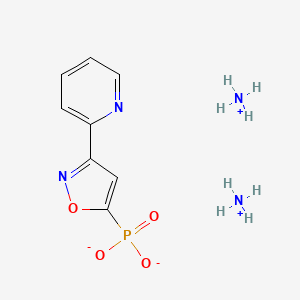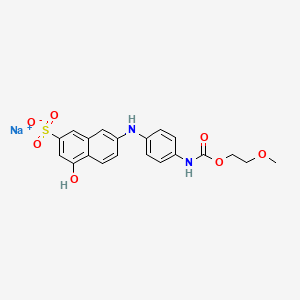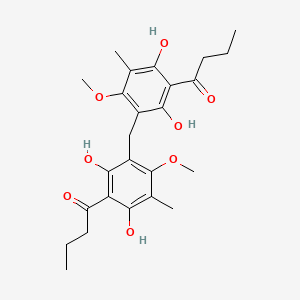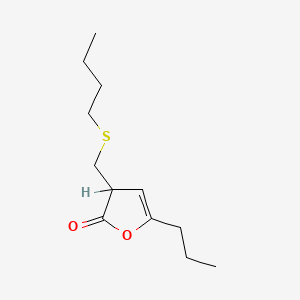
3-((Butylthio)methyl)-5-propyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Butylthio)methyl)-5-propyl-2(3H)-furanone is an organic compound with a unique structure that includes a furanone ring substituted with butylthio and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Butylthio)methyl)-5-propyl-2(3H)-furanone typically involves the reaction of a furanone precursor with butylthiol and propyl substituents under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the furanone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((Butylthio)methyl)-5-propyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furanone ring can be reduced to form dihydrofuranone derivatives.
Substitution: The butylthio and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the furanone ring can produce dihydrofuranone derivatives.
Scientific Research Applications
3-((Butylthio)methyl)-5-propyl-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Butylthio)methyl)-5-propyl-2(3H)-furanone involves its interaction with specific molecular targets. The butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanone ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-((Methylthio)methyl)-5-propyl-2(3H)-furanone
- 3-((Ethylthio)methyl)-5-propyl-2(3H)-furanone
- 3-((Propylthio)methyl)-5-propyl-2(3H)-furanone
Uniqueness
3-((Butylthio)methyl)-5-propyl-2(3H)-furanone is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
120388-34-3 |
|---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
3-(butylsulfanylmethyl)-5-propyl-3H-furan-2-one |
InChI |
InChI=1S/C12H20O2S/c1-3-5-7-15-9-10-8-11(6-4-2)14-12(10)13/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
GHOXYZPQFBOGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1C=C(OC1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

